molecular formula C15H14ClN3O B2999038 N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415586-12-6

N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No. B2999038
CAS RN: 2415586-12-6
M. Wt: 287.75
InChI Key: NKXVJHSIYBYBRA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCP belongs to the class of pyrimidine derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood. However, it has been proposed that N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, resulting in their death. N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to inhibit the activity of certain kinases that are involved in signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the replication of herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Additionally, N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide in lab experiments is its cost. N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is a relatively expensive compound to synthesize, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide. One area of interest is the development of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide and to identify its molecular targets. Finally, there is a need for the development of more cost-effective synthesis methods for N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide, which would make it more accessible for use in research.

Synthesis Methods

The synthesis of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate to yield N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide. The synthesis of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been optimized to obtain high yields and purity.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to have potent anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-9-2-5-11(6-12(9)16)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXVJHSIYBYBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide

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